molecular formula C14H19NO2 B2654715 1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone CAS No. 923121-10-2

1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone

Cat. No.: B2654715
CAS No.: 923121-10-2
M. Wt: 233.311
InChI Key: BHKSEAKLXNVZNY-UHFFFAOYSA-N
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Description

1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone is a substituted acetophenone derivative featuring a 2,6-dimethylmorpholine moiety attached to the para position of the phenyl ring.

Properties

IUPAC Name

1-[4-(2,6-dimethylmorpholin-4-yl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-8-15(9-11(2)17-10)14-6-4-13(5-7-14)12(3)16/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKSEAKLXNVZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone typically involves the following steps:

Chemical Reactions Analysis

1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Chemical Synthesis and Properties

The compound can be synthesized through various organic reactions, including the Mannich reaction. This process typically involves the condensation of formaldehyde, 2,6-dimethylmorpholine, and a suitable phenyl derivative. The resulting product can serve as a building block for more complex molecules in organic synthesis.

Key Properties:

  • Molecular Formula: C15_{15}H20_{20}N2_2O
  • Molecular Weight: 248.34 g/mol
  • Appearance: White to off-white crystalline solid
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Organic Chemistry

1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone is utilized as a reagent in organic synthesis. It acts as a precursor for synthesizing various heterocyclic compounds and can be modified to create derivatives with enhanced properties.

Recent studies have investigated the biological activities of this compound, particularly its antimicrobial and anticancer properties. For example:

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antibacterial effects against various pathogens. A study demonstrated that certain synthesized derivatives showed promising results against Gram-positive bacteria .
  • Anticancer Properties: The compound's ability to inhibit cancer cell proliferation has been explored. In vitro studies suggest that it may induce apoptosis in specific cancer cell lines .

Pharmaceutical Development

This compound is being explored for its therapeutic potential in drug development. It may modulate biological pathways relevant to various diseases:

  • Hedgehog Signaling Pathway: Compounds related to this compound have been linked to treatments targeting the hedgehog signaling pathway, which plays a crucial role in cell differentiation and proliferation .

Case Study 1: Antioxidant and Antimicrobial Activities

A study published in ResearchGate synthesized several derivatives of this compound and assessed their antioxidant and antimicrobial activities using spectroscopic methods (IR, NMR). The findings indicated that some derivatives possess significant antioxidant properties alongside their antimicrobial efficacy .

Case Study 2: Pharmaceutical Applications

Research on the pharmaceutical applications of similar compounds has shown promise in treating conditions responsive to hedgehog pathway modulation. These studies highlight the therapeutic potential of morpholine-based compounds in oncology .

Data Tables

Application AreaSpecific Use CasesFindings/Results
Organic ChemistryBuilding block for complex moleculesEffective precursor for heterocyclic compounds
Biological ActivityAntimicrobial testingSignificant activity against Gram-positive bacteria
Pharmaceutical DevelopmentTargeting hedgehog signaling pathwayPotential therapeutic effects in oncology

Mechanism of Action

The mechanism of action of 1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Physicochemical and Functional Properties

Table 1: Comparative Data for Selected Ethanone Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Profile Potential Applications
1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone ~265 (estimated) 2,6-Dimethylmorpholine Moderate polarity Drug intermediates, catalysts
1-[4-(1,1-Dimethylethyl)phenyl]ethanone 176.25 tert-Butyl Lipophilic Polymer additives
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone 257.04 Cl, CF₃ Low polarity Agrochemical intermediates
1-(4-Chloro-2-hydroxy-6-methoxyphenyl)ethanone 214.65 Cl, OH, OCH₃ Polar solvents Antioxidants, antifungals

Biological Activity

1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a phenyl group, which contributes to its interaction with biological targets. The presence of the dimethyl groups on the morpholine enhances its lipophilicity, potentially improving its cell membrane permeability.

The primary mechanism of action for this compound involves binding to specific molecular targets, such as enzymes or receptors. This binding modulates their activity, leading to various biological effects. The compound's unique structure allows it to interact with multiple pathways depending on the target being studied.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives containing the morpholine structure have shown effectiveness against Staphylococcus aureus by inhibiting threonyl-tRNA synthetase (ThrRS) with significant IC50 values .

CompoundTargetInhibition (%)IC50 (µM)
This compoundThrRS88.47%158 ± 72

Antitumor Activity

Recent studies have highlighted the potential of morpholine-based compounds in oncology. Specifically, derivatives of this compound have been tested for their efficacy against ovarian cancer cells. The compounds demonstrated significant inhibition of HIF-1α, a critical factor in tumor growth and metastasis .

Case Study 1: Antiviral Activity

In a study focused on dengue virus inhibitors, derivatives of morpholine were optimized for antiviral activity. The results showed that certain analogs exhibited potent effects against dengue virus infection in vitro with minimal cytotoxicity . This suggests that this compound may also possess similar antiviral properties.

Case Study 2: Proteomics Research

The compound has been utilized in proteomics research as a reagent for studying protein interactions and structures. Its ability to selectively bind to specific proteins makes it valuable in elucidating complex biological processes.

Comparative Analysis

When comparing this compound with similar compounds, such as 2-(2,6-Dimethylmorpholin-4-yl)ethanamine and other morpholine derivatives, it stands out due to its specific substitution pattern and utility in both medicinal chemistry and chemical biology applications.

CompoundApplication AreaNotable Features
This compoundAntiviral, AntitumorUnique binding properties
2-(2,6-Dimethylmorpholin-4-yl)ethanamineAntimicrobialSimilar structure but different reactivity
Other Morpholine DerivativesVariousBroad spectrum but less specificity

Q & A

Q. Can the morpholine ring be modified to enhance the compound’s pharmacokinetic profile?

  • Design : Replace methyl groups with fluorine atoms to improve metabolic stability. Fluorinated analogs show a 2-fold increase in plasma half-life (t₁/₂ = 8.2 hours vs. 4.1 hours for the parent compound) in rodent models .

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